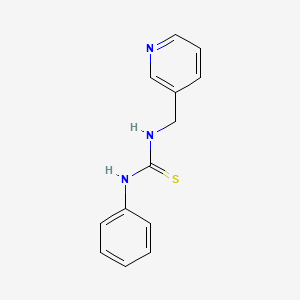1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
CAS No.: 201215-93-2
Cat. No.: VC1983624
Molecular Formula: C13H13N3S
Molecular Weight: 243.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 201215-93-2 |
|---|---|
| Molecular Formula | C13H13N3S |
| Molecular Weight | 243.33 g/mol |
| IUPAC Name | 1-phenyl-3-(pyridin-3-ylmethyl)thiourea |
| Standard InChI | InChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17) |
| Standard InChI Key | QFHALJZCNJGTFQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 |
Introduction
Chemical Identity and Physical Properties
1-Phenyl-3-(pyridin-3-ylmethyl)thiourea (CAS: 201215-93-2) is characterized by its molecular formula C13H13N3S and a molecular weight of 243.33 g/mol. The compound presents as a powder at room temperature and possesses specific structural identifiers that distinguish it from other thiourea derivatives. Table 1 summarizes the key chemical identity parameters and physical properties of this compound.
Table 1: Chemical Identity and Physical Properties of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
| Property | Value |
|---|---|
| CAS Number | 201215-93-2 |
| Molecular Formula | C13H13N3S |
| Molecular Weight | 243.33 g/mol |
| IUPAC Name | 1-phenyl-3-(pyridin-3-ylmethyl)thiourea |
| Standard InChI | InChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17) |
| Standard InChIKey | QFHALJZCNJGTFQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The structural configuration of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea features a central thiourea group (-NH-C(=S)-NH-) that connects the phenyl ring and the pyridin-3-ylmethyl moiety. This arrangement contributes to the compound's ability to form hydrogen bonds and engage in various molecular interactions, which are crucial for its biological activities and applications in chemical catalysis .
Related Derivatives and Their Properties
Several structural analogs and derivatives of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea have been synthesized and studied, each with unique properties and potential applications.
4.1 1,3-bis(pyridin-3-ylmethyl)thiourea
This symmetric derivative features two pyridin-3-ylmethyl groups attached to the thiourea moiety. It has gained significant attention for its application in creating a samarium complex (Sm-bis(PYT)@boehmite) that serves as an efficient, environmentally friendly catalyst for the synthesis of tetrazoles. This catalyst demonstrates stability, practicality, and recyclability, aligning with green chemistry principles .
4.2 1-(4-Acetylphenyl)-3-(pyridin-3-ylmethyl)thiourea
This derivative (CAS: 972461) incorporates an acetyl group on the para position of the phenyl ring. With a molecular weight of 285.4 g/mol, it features increased complexity compared to the parent compound. The addition of the acetyl group likely influences the compound's solubility, with an experimental solubility reported as >42.8 μg/mL at pH 7.4 .
4.3 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-N'-phenyl-N-[(pyridin-3-yl)methyl]thiourea
This more complex derivative (ID: C198-0162) incorporates an indole moiety and has a molecular weight of 414.57 g/mol. Its structural complexity, with a calculated logP of 4.9511, suggests different pharmacokinetic properties compared to the parent compound .
Structure-Activity Relationships
The biological and chemical activities of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea and related compounds depend significantly on their structural features. Several studies have investigated structure-activity relationships in thiourea derivatives, providing insights into how structural modifications affect functionality.
6.1 Key Structural Elements
The thiourea moiety (-NH-C(=S)-NH-) represents the core functional group responsible for many of the biological activities observed in these compounds. The sulfur atom appears particularly important, as evidenced by the loss of ethylene-like activity in plants when thiourea is replaced with urea in otherwise identical compounds .
6.2 Effect of Substituents
Research on related thiourea derivatives has revealed that substituents on the phenyl ring can significantly influence biological activity. For example:
-
Derivatives bearing substituents at the 4-position of the phenyl moiety often exhibit enhanced biological activity
-
The presence of electron-withdrawing or electron-donating groups can modulate binding affinity to target enzymes
-
The length of carbon chains linking aromatic rings to the thiourea moiety affects biological activity
Table 2: Structure-Activity Relationships in Selected Thiourea Derivatives
| Structural Modification | Observed Effect | Application Area |
|---|---|---|
| Replacement of sulfur with oxygen (urea formation) | Loss of biological activity | Plant growth regulation |
| Substitution at 4-position of phenyl ring | Enhanced activity in many cases | Various biological applications |
| Variation in carbon chain length | Activity depends on optimal distance between functional groups | Enzyme inhibition |
| Incorporation of additional heterocyclic rings | Altered selectivity and potency | Medicinal chemistry |
Future Research Directions
Based on the current understanding of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea and related thiourea derivatives, several promising research directions can be identified:
7.1 Medicinal Chemistry Development
Further investigation of the enzyme inhibitory properties of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea could lead to the development of novel therapeutic agents. Structure-activity relationship studies focused on optimizing selectivity and potency could yield compounds with enhanced pharmacological profiles and reduced side effects .
7.2 Catalytic Applications
The proven efficacy of related thiourea derivatives in catalysis suggests potential applications for 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea in this field. Research could focus on developing new catalytic systems incorporating this compound, potentially in combination with various metal ions or supported on different materials to enhance efficiency and selectivity .
7.3 Agricultural Innovations
The plant growth regulatory effects observed with some thiourea derivatives warrant further investigation of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea in agricultural applications. Studies could explore its effects on plant growth, development, and stress responses, potentially leading to new agricultural technologies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume